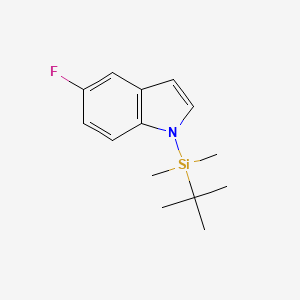

1-(叔丁基二甲基甲硅烷基)-5-氟-1H-吲哚

描述

Tert-butyldimethylsilyl (TBDMS) is a protective group used in organic chemistry. It is often used for the protection of alcohols, but can also protect other functional groups. The TBDMS group increases the molecule’s hydrophobicity, which can be useful in various chemical reactions .

Synthesis Analysis

The synthesis of TBDMS-protected compounds typically involves the reaction of the alcohol (or other functional group) with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . The base deprotonates the alcohol, generating an alkoxide ion that can then attack the silicon atom of the TBDMSCl .Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups. When attached to a molecule via a silicon-oxygen bond, it can significantly alter the molecule’s physical and chemical properties .Chemical Reactions Analysis

TBDMS-protected compounds can participate in a variety of chemical reactions. The protective group can be removed under mildly acidic conditions or with fluoride ions, which can be useful in multi-step synthesis procedures .科学研究应用

吲哚的合成和分类

吲哚及其衍生物是有机化学的基础,激发了多种合成方法。Taber 和 Tirunahari (2011) 回顾了吲哚的合成,提出了所有吲哚合成的分类框架,突出了吲哚化合物的结构多样性和合成多功能性。该分类可以指导类似“1-(叔丁基二甲基甲硅烷基)-5-氟-1H-吲哚”化合物的合成新方法的开发,并有助于理解其在创建生物活性分子中的潜在应用 (Taber & Tirunahari, 2011)。

吲哚的 C2 官能化

通过极性反转技术对吲哚进行 C2 官能化,为创建具有重要合成和药物应用的吲哚衍生物开辟了途径。Deka 等人(2020 年)讨论了 C2 官能化吲哚的重要性,强调了此类修饰在增强吲哚与生物靶标的结合亲和力中的作用。这表明类似于“1-(叔丁基二甲基甲硅烷基)-5-氟-1H-吲哚”中的特定官能化可以产生具有新颖生物活性的化合物 (Deka, Deb, & Baruah, 2020)。

吲哚衍生物的生物学意义

Padmavathi 等人(2021 年)回顾了吲哚衍生物的合成和生物学意义,指出了它们的广泛药理活性。该综述表明,对吲哚核心的修饰(例如在“1-(叔丁基二甲基甲硅烷基)-5-氟-1H-吲哚”中看到的修饰)可以导致具有多种治疗潜力的化合物,包括抗癌、抗菌和抗病毒活性 (Padmavathi 等人,2021 年)。

抗病毒剂和吲哚支架

张、陈、杨(2014 年)专注于吲哚衍生物作为抗病毒剂,突出了含吲哚化合物的独特结构和功能能力在药物发现中的作用。该综述指出了市场上几种基于吲哚的药物,强调了该支架在开发新型抗病毒疗法中的效用。这表明可以探索特定的衍生物,例如“1-(叔丁基二甲基甲硅烷基)-5-氟-1H-吲哚”,用于抗病毒药物的开发 (Zhang, Chen, & Yang, 2014)。

吲哚在肠道和肝脏疾病中的作用

李等人(2021 年)讨论了肠道细菌衍生的吲哚及其衍生物在维持肠道稳态和影响肝脏代谢和免疫反应中的作用。该综述表明,吲哚衍生物可能在治疗肠道和肝脏疾病中具有治疗应用,为“1-(叔丁基二甲基甲硅烷基)-5-氟-1H-吲哚”等化合物在调节肠道微生物群和治疗相关病理学中提供了潜在的研究途径 (Li, Zhang, Hu, & Zhao, 2021)。

作用机制

Target of Action

It’s known that tert-butyldimethylsilyl (tbdms) derivatives are often used as protective groups in organic synthesis, particularly for alcohols . They react with various functional groups to form silyl ethers, which are stable and can be selectively deprotected when needed .

Mode of Action

The mode of action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole involves its interaction with its targets, leading to the formation of silyl ethers. The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .

Biochemical Pathways

It’s known that tbdms derivatives participate in various reactions, including nucleophilic substitutions and cross-coupling reactions . These reactions can lead to the formation of synthetically useful unsymmetrical diynes .

Pharmacokinetics

The stability of tbdms derivatives in various conditions suggests that they may have favorable pharmacokinetic properties .

Result of Action

The result of the action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is the formation of silyl ethers, which are stable and can be selectively deprotected when needed . This allows for the selective modification of functional groups in complex molecules, which is a crucial aspect of organic synthesis.

Action Environment

The action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole can be influenced by various environmental factors. For instance, the reaction of TBDMS derivatives with alcohols to form silyl ethers is accelerated by the presence of imidazole and dimethylformamide . Additionally, the stability of the resulting silyl ethers can be affected by the pH and temperature of the environment .

安全和危害

未来方向

属性

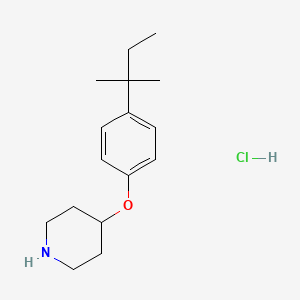

IUPAC Name |

tert-butyl-(5-fluoroindol-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRFDLMKVYMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

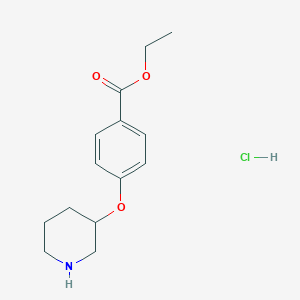

![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)

![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)

![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)

![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)

![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)

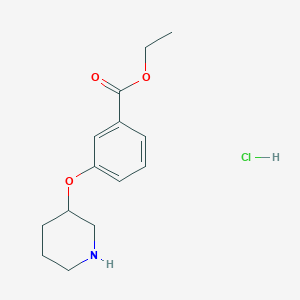

![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)

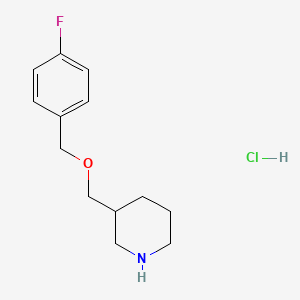

![3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397702.png)

![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)